![molecular formula C9H8N8 B5656941 1,1'-(4-methyl-1,3-phenylene)bis-1H-tetrazole](/img/structure/B5656941.png)
1,1'-(4-methyl-1,3-phenylene)bis-1H-tetrazole
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Overview
Description
1,1'-(4-methyl-1,3-phenylene)bis-1H-tetrazole is a compound that has been studied in various contexts due to its unique chemical structure and properties. It's part of a class of compounds known for their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
- Synthesis of related tetrazole compounds involves hydrothermal methods and metal salt mediation (Singh et al., 2023).
- Another synthesis method involves 1,3-dipolar cycloaddition processes (Lavanya et al., 2014).
- The compound can also be synthesized using reactions involving 1, 3-phenylenediamine, sodium azide, and triethyl orthoformate in acetic acid (Gupta et al., 2004).
Molecular Structure Analysis
- The molecular structure of similar tetrazole compounds is determined using single crystal X-ray diffraction, revealing intricate crystal packing and molecular interactions (Singh et al., 2023).
Chemical Reactions and Properties
- Tetrazole compounds participate in Suzuki cross-coupling reactions, indicating their utility in complex organic synthesis (Gupta et al., 2004).
- They are also involved in hydrothermal reactions forming coordination frameworks with metal ions, indicating their potential in materials science (Plabst & Bein, 2009).
Physical Properties Analysis
- Physical properties such as crystal structure and thermal stability are crucial for understanding the behavior of these compounds under different conditions (Singh et al., 2023).
Chemical Properties Analysis
- The chemical behavior, especially in reactions like Suzuki cross-coupling, highlights the compound's utility as a ligand and a building block in organic synthesis (Gupta et al., 2004).
properties
IUPAC Name |
1-[2-methyl-5-(tetrazol-1-yl)phenyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N8/c1-7-2-3-8(16-5-10-12-14-16)4-9(7)17-6-11-13-15-17/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAKSSXAYNCLOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NN=N2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(4-methylbenzene-1,3-diyl)bis(1H-tetrazole) |
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